(E)-N-(2-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamide
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Description
(E)-N-(2-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C21H20N2O5S and its molecular weight is 412.46. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
- A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives were synthesized and evaluated for their anti-inflammatory and antioxidant activities. Some compounds exhibited good antioxidant activity in various assays, while others showed excellent anti-inflammatory activity. This indicates the potential of thiazolidinone derivatives for developing treatments targeting oxidative stress and inflammation-related disorders (Koppireddi et al., 2013).
Anticancer and Antimicrobial Properties
- Thiazolidinone derivatives have been investigated for their anticancer properties, with some showing moderate activity against malignant tumor cells. This highlights the potential for thiazolidinone-based compounds in cancer therapy (Horishny & Matiychuk, 2020). Additionally, the antimicrobial activities of thiazolidinone derivatives were evaluated, with some compounds exhibiting excellent activity, suggesting their utility in combating infectious diseases (Menteşe et al., 2013).
Anticonvulsant Effects and Benzodiazepine Receptor Agonism
- Novel 4-thiazolidinone derivatives were designed and synthesized as potential anticonvulsant agents, targeting benzodiazepine receptors. Some compounds demonstrated considerable anticonvulsant activity, indicating the relevance of thiazolidinone scaffolds in the development of new treatments for epilepsy and related disorders (Faizi et al., 2017).
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-4-[(5E)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-28-15-10-8-14(9-11-15)13-18-20(26)23(21(27)29-18)12-4-7-19(25)22-16-5-2-3-6-17(16)24/h2-3,5-6,8-11,13,24H,4,7,12H2,1H3,(H,22,25)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWMMGOXTQGLCE-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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